

# Celiprolol vs. Carvedilol: A Comparative Guide on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **celiprolol** and carvedilol, focusing on their respective impacts on endothelial function. The information presented is collated from a range of experimental studies to support an evidence-based understanding of their mechanisms and effects.

At a Glance: Celiprolol and Carvedilol



| Feature                                     | Celiprolol                                                                                                      | Carvedilol                                                                                     |
|---------------------------------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Primary Mechanism                           | β1-selective adrenoceptor antagonist with partial β2-adrenoceptor agonist activity. [1][2]                      | Non-selective $\beta$ -adrenoceptor and $\alpha$ 1-adrenoceptor blocker.                       |
| Vasodilatory Properties                     | Mild vasodilation, attributed to its $\beta$ 2-agonist activity.[1][2]                                          | Moderate vasodilation due to α1-blockade.                                                      |
| Endothelial Nitric Oxide (NO)<br>Production | Stimulates NO release and increases endothelial nitric oxide synthase (eNOS) expression in preclinical studies. | Enhances NO bioavailability, partly through antioxidant effects and stimulation of NO release. |
| Antioxidant Activity                        | Demonstrated to decrease superoxide production in preclinical and human studies.                                | Possesses potent antioxidant properties.                                                       |

## **Quantitative Data on Endothelial Function**

The following tables summarize quantitative data from clinical studies investigating the effects of **celiprolol** and carvedilol on markers of endothelial function. It is important to note that direct head-to-head clinical trials comparing the two drugs on these specific parameters are limited.

Table 1: Effects of **Celiprolol** on Markers Related to Endothelial Function



| Parameter                                       | Study<br>Population                  | Treatment  | Duration | Key<br>Findings                                      | Reference |
|-------------------------------------------------|--------------------------------------|------------|----------|------------------------------------------------------|-----------|
| Neutrophil Nitric Oxide Synthase (NOS) Activity | Patients with essential hypertension | Celiprolol | 8 weeks  | No significant change in NOS activity.               |           |
| Neutrophil<br>Superoxide<br>Anion<br>Generation | Patients with essential hypertension | Celiprolol | 8 weeks  | Significant decrease in superoxide anion generation. |           |

Table 2: Effects of Carvedilol on Endothelial Function



| Paramet<br>er                                             | Study<br>Populati<br>on               | Treatme<br>nt                   | Duratio<br>n | Baselin<br>e Value   | Post-<br>treatme<br>nt Value              | P-value          | Referen<br>ce |
|-----------------------------------------------------------|---------------------------------------|---------------------------------|--------------|----------------------|-------------------------------------------|------------------|---------------|
| Flow-<br>Mediated<br>Dilation<br>(FMD)                    | Patients with coronary artery disease | Carvedilo<br>I                  | 4 months     | 5.1% ±<br>0.4%       | 7.8% ±<br>0.3%                            | <0.01            |               |
| Plasma Thiobarbi turic Acid- Reactive Substanc es (TBARS) | Patients with coronary artery disease | Carvedilo<br>I                  | 4 months     | 5.8 ± 0.4<br>nmol/mL | 4.6 ± 0.3<br>nmol/mL                      | <0.01            | _             |
| Endotheli<br>um-<br>depende<br>nt<br>Dilatation           | Patients with essential hyperten sion | Carvedilo<br>I (12.5<br>mg/day) | 12 weeks     | Not<br>specified     | 8.1% increase from baseline               | <0.05            | -             |
| Plasma Nitrite (NO2) Concentr ation                       | Patients with essential hyperten sion | Carvedilo<br>I (12.5<br>mg/day) | 12 weeks     | Not<br>specified     | No<br>significan<br>t<br>modificati<br>on | Not<br>specified | _             |
| Forearm Blood Flow (FBF) Respons e to Acetylch oline      | Patients with dilated cardiomy opathy | Carvedilo<br>I                  | 4 weeks      | Not<br>specified     | Augment<br>ed FBF<br>response             | Not<br>specified | _             |



# Experimental Protocols Assessment of Endothelial Function

Flow-Mediated Dilation (FMD) of the Brachial Artery

This non-invasive technique is a widely used method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.

- Patient Preparation: Subjects are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement.
- Procedure:
  - The patient rests in a supine position in a quiet, temperature-controlled room.
  - A high-resolution ultrasound transducer is used to image the brachial artery in the longitudinal plane.
  - Baseline diameter of the brachial artery is recorded.
  - A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for 5 minutes to induce reactive hyperemia.
  - The cuff is then rapidly deflated, causing a shear stress-induced increase in blood flow.
  - The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff deflation.
- Data Analysis: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.



#### Measurement of Nitric Oxide (NO) and its Metabolites

- Plasma/Serum Nitrite and Nitrate (NOx): As NO has a very short half-life, its bioavailability is often assessed by measuring its stable metabolites, nitrite (NO<sub>2</sub><sup>-</sup>) and nitrate (NO<sub>3</sub><sup>-</sup>). This is commonly done using the Griess reaction or chemiluminescence-based assays. Blood samples are collected, and plasma or serum is separated. For the Griess assay, nitrate is first reduced to nitrite, and then a colorimetric reagent is added to produce a colored azo compound, the absorbance of which is measured spectrophotometrically.
- Direct NO Measurement: In preclinical studies, highly sensitive porphyrinic NO microsensors
  can be used for real-time measurement of NO release from single cells or tissues.

Venous Occlusion Plethysmography

This technique measures changes in forearm blood flow in response to intra-arterial infusion of vasoactive substances.

 Procedure: A strain gauge is placed around the forearm to measure changes in circumference, which reflect changes in blood volume. A blood pressure cuff is placed on the upper arm and inflated to a pressure that occludes venous outflow but not arterial inflow. The rate of increase in forearm volume is proportional to the forearm blood flow. Endotheliumdependent vasodilation is assessed by infusing an agonist like acetylcholine, while endothelium-independent vasodilation is assessed with a direct NO donor like sodium nitroprusside.

# **Signaling Pathways**

The following diagrams illustrate the proposed signaling pathways through which **celiprolol** and carvedilol exert their effects on endothelial function.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Release of endothelial nitric oxide in coronary arteries by celiprolol, a beta(1)-adrenoceptor antagonist: possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. go.drugbank.com [go.drugbank.com]
- 3. Carvedilol StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Celiprolol vs. Carvedilol: A Comparative Guide on Endothelial Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668369#celiprolol-versus-carvedilol-on-endothelial-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com